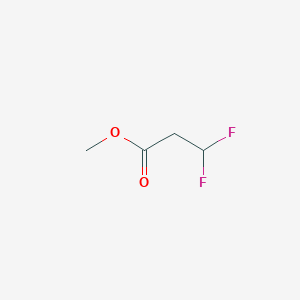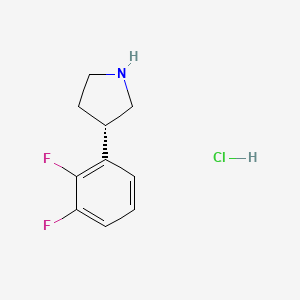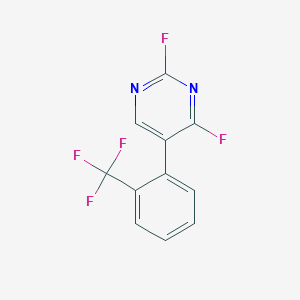![molecular formula C9H9BrN2S B15245854 (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine CAS No. 1447616-08-1](/img/structure/B15245854.png)
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group attached to the 2nd position. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of a benzothiazole precursor followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiazole ring. This is followed by a nucleophilic substitution reaction to attach the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[D]thiazol-2-YL)-6-methoxyphenol: A methoxy-substituted benzothiazole derivative with different electronic properties.
6-Fluoro-N-(6-methoxybenzo[D]thiazol-2-yl)benzo[D]thiazol-2-amine: A fluorine-substituted derivative with potential anticancer activity.
N-(Pyrimidin-2-yl)benzo[D]thiazol-2-amine: A pyrimidine-substituted derivative with applications in medicinal chemistry.
Uniqueness
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to its specific bromine substitution and chiral configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1447616-08-1 |
|---|---|
Molekularformel |
C9H9BrN2S |
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
(1S)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
WCAVKVOSSKLRQM-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NC2=C(S1)C=C(C=C2)Br)N |
Kanonische SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


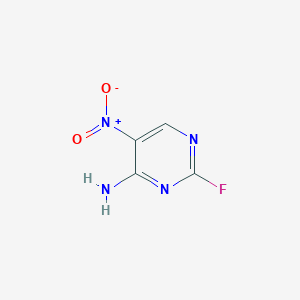

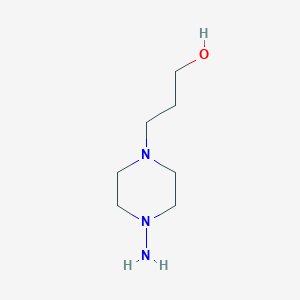
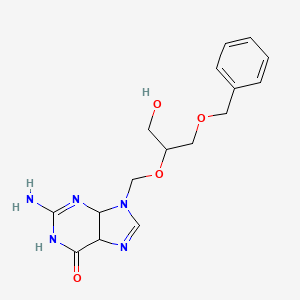
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
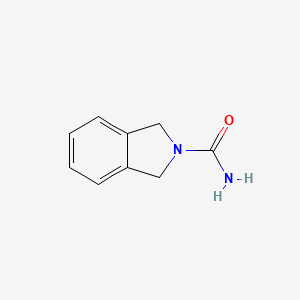
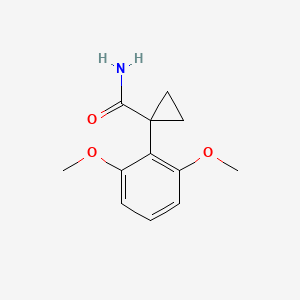
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)

